molecular formula C12H14ClNO3 B12598854 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide CAS No. 650628-82-3

3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide

Cat. No.: B12598854
CAS No.: 650628-82-3
M. Wt: 255.70 g/mol
InChI Key: GUCQLPMLBOOPCJ-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide is a halogenated propanamide derivative featuring a chlorine atom at the 3-position of the propanamide chain and a phenyl ring substituted at the para position with a 1,3-dioxolan-2-yl group.

Properties

CAS No.

650628-82-3

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C12H14ClNO3/c13-6-5-11(15)14-10-3-1-9(2-4-10)12-16-7-8-17-12/h1-4,12H,5-8H2,(H,14,15)

InChI Key

GUCQLPMLBOOPCJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)NC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide typically involves a series of organic reactions. One common method includes the reaction of 4-(1,3-dioxolan-2-yl)aniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound consists of several functional groups:

  • Chloro Group : Contributes to its reactivity.
  • Propanamide Functional Group : Imparts specific biological activities.
  • Dioxolane Ring : Enhances solubility and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide exhibits antimicrobial activity. Research indicates its potential to inhibit various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer research. Initial findings indicate that it may inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. Further studies are required to elucidate its mechanisms of action.

Binding Studies

Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess the binding kinetics and affinities of the compound with various biological macromolecules.

Case Study: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of cell wall synthesis.

Case Study: Anticancer Properties

In vitro testing on human cancer cell lines revealed that the compound reduced cell viability by up to 70% after 48 hours of exposure. The study suggested that this effect could be due to the induction of apoptosis mediated through caspase activation.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 1,3-dioxolan-2-yl group distinguishes the target compound from analogs with halogen, alkyl, or electron-withdrawing substituents. Key comparisons include:

Compound Name Phenyl Substituent Key Features Biological Implications
3-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide 4-(1,3-Dioxolan-2-yl) Cyclic ether enhances polarity and solubility; potential metabolic stability May improve pharmacokinetics in drug design
3-Chloro-N-(2,4-dichlorophenyl)propanamide 2,4-Dichloro Electron-withdrawing Cl groups increase reactivity; higher lipophilicity Enhanced enzyme inhibition in agrochemicals
3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide 4-Cl, 2-CF₃ CF₃ group provides steric bulk and electron withdrawal Fungicidal activity (e.g., Fluazinam analogs)
3-Chloro-N-(4-isopropylphenyl)propanamide 4-Isopropyl Alkyl group increases hydrophobicity; alters binding affinity Intermediate in hydrophobic drug synthesis
3-Chloro-N-(3,4-difluorophenyl)propanamide 3,4-Difluoro Fluorine’s electronegativity enhances metabolic resistance Potential antimicrobial applications

Key Observations :

  • Electron-rich vs. electron-poor substituents : The dioxolane group (electron-donating) may improve solubility compared to halogenated analogs, which are more lipophilic .

Physicochemical Properties

Property Target Compound 3-Chloro-N-(2,4-dichlorophenyl)propanamide 3-Chloro-N-(4-isopropylphenyl)propanamide
Molecular Weight ~269.7 (estimated) 269.1 255.7
LogP (Lipophilicity) Moderate (due to dioxolane) High (Cl substituents) High (isopropyl group)
Hydrogen Bond Acceptors 4 (amide + dioxolane) 2 (amide) 2 (amide)

Biological Activity

3-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide is an organic compound notable for its unique structural features, including a chloro group, a propanamide functional group, and a dioxolane ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structural formula of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide can be represented as follows:

C12H14ClO3\text{C}_{12}\text{H}_{14}\text{ClO}_3

This compound's unique combination of functional groups allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide exhibits significant biological activities. Preliminary studies have suggested its potential as:

  • Antimicrobial Agent : Early investigations point towards its efficacy against various bacterial strains.
  • Anticancer Properties : The compound may inhibit specific enzymes or pathways involved in tumor progression.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The chloro group can participate in substitution reactions, while the dioxolane ring may engage in hydrogen bonding and other non-covalent interactions.

Antimicrobial Activity

A study highlighted the synthesis of various 1,3-dioxolane derivatives, which showed significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that compounds similar to 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide could also exhibit comparable antimicrobial properties .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AS. aureus625
Compound BP. aeruginosa1250
3-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamideTBD

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural motifs to 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide can inhibit cancer cell proliferation. For instance, derivatives that include dioxolane rings have shown promising results in targeting cancer cells through specific enzyme inhibition .

Comparative Analysis with Similar Compounds

The biological activity of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide can be compared with other compounds featuring similar structural characteristics:

Compound NameStructural FeaturesUnique Characteristics
2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamideChloro group, dioxolane ringDifferent alkyl chain length
N-[4-(1,3-dioxolan-2-yl)phenyl]acetamideDioxolane ringLacks chloro substitution
2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]propanamideChloro group, different cyclic amineDifferent amine structure

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